[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
The compound you’re asking about, [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
, is also known as Dapagliflozin . It’s a new antidiabetic drug jointly developed by Bristol-Myers Squibb and AstraZeneca . It’s the first approved SGLT2 inhibitor for the treatment of type II diabetes . Dapagliflozin is a sodium-glucose co-transporter 2 inhibitor .
Scientific Research Applications
Molecular Interactions and Synthetic Applications
One area of application involves the study of π-hole tetrel bonding interactions, as demonstrated in research on similar triazole derivatives. These compounds, including ethyl 2-triazolyl-2-oxoacetate derivatives with phenyl substituents, have been synthesized and characterized to understand their self-assembly into dimers via symmetric O⋯π-hole tetrel bonding interactions. This exploration aids in comprehending molecular interactions and the influence of substituents on bonding energies and nucleophilic/electrophilic characteristics of groups involved in the interactions, offering insights for designing molecular assemblies and materials with specific properties (Ahmed et al., 2020).
Antimicrobial and Biological Activities
Research into the antimicrobial activities of triazole derivatives, including those structurally related to the queried compound, reveals their potential in combating microbial infections. Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones have shown good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010). This suggests that similar compounds may hold promise in developing new antimicrobial agents.
Cytotoxic and Antibacterial Activities
The synthesis of β-carboline derivatives tethered with 1,2,3-triazole rings, starting from L-tryptophan, has led to compounds with significant cytotoxicity against Hela and HepG2 cell lines, as well as excellent antibacterial activity against Enterococcus faecium (Salehi et al., 2016). This demonstrates the potential of structurally related compounds for therapeutic applications.
Enzyme Inhibition for Therapeutic Applications
The study of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors has offered insights into the tautomeric properties, conformations, and potential anti-cancer properties of such compounds, highlighting their significance in the design of therapeutic agents targeting cancer (Karayel, 2021).
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-4-30-19-11-5-16(6-12-19)22-25-20(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)18-9-7-17(24)8-10-18/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKVJDARBCMXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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